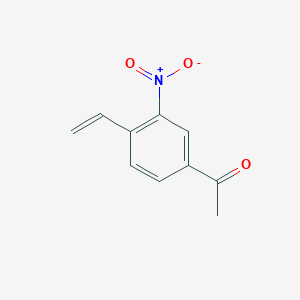
1-(3-Nitro-4-vinyl-phenyl)-ethanone
カタログ番号 B8276103
分子量: 191.18 g/mol
InChIキー: VWSJVKNDKPZFAA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US07816542B2
Procedure details


To a mixture of 4′-bromo-3′-nitroacetophenone (600 mg, 2.46 mmol), vinylboronic acid dibutyl ester (680 mg, 3.69 mmol), and sodium carbonate (1.83 g, 17.22 mmol) in THF/H2O (12 mL/4 mL) is added dichlorobis(triphenylphospine) palladium (II) (86 mg, 5% mmol). The reaction tube is sealed and the mixture is purged with N2 for 3 min and heated at 70° C. for 1.5 h. Then the mixture is cooled to room temperature and poured into saturated ammonia chloride aqueous solution. The mixture is extracted with ethyl acetate (3×20 mL). The organic extracts are combined, washed with brine and concentrated. The crude product is purified with silica gel column chromatography (20% ethyl acetate in hexanes) to afford 1-(3-Nitro-4-vinyl-phenyl)-ethanone as a yellow solid, 87% yield: ESMS m/z 192.0 (M+H+).




[Compound]
Name
dichlorobis(triphenylphospine) palladium (II)
Quantity
86 mg
Type
reactant
Reaction Step Two

Yield
87%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].[CH2:14](OB(C=C)OCCCC)[CH2:15]CC.C(=O)([O-])[O-].[Na+].[Na+]>C1COCC1.O>[N+:11]([C:3]1[CH:4]=[C:5]([C:8](=[O:10])[CH3:9])[CH:6]=[CH:7][C:2]=1[CH:14]=[CH2:15])([O-:13])=[O:12] |f:2.3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
600 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C=C1)C(C)=O)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
680 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)OB(OCCCC)C=C
|
|
Name
|
|
|
Quantity
|
1.83 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1.O
|
Step Two
[Compound]
|
Name
|
dichlorobis(triphenylphospine) palladium (II)
|
|
Quantity
|
86 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction tube is sealed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture is purged with N2 for 3 min
|
|
Duration
|
3 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Then the mixture is cooled to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured into saturated ammonia chloride aqueous solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture is extracted with ethyl acetate (3×20 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product is purified with silica gel column chromatography (20% ethyl acetate in hexanes)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1C=C)C(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 87% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
